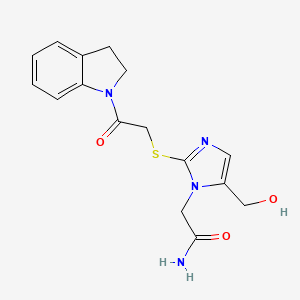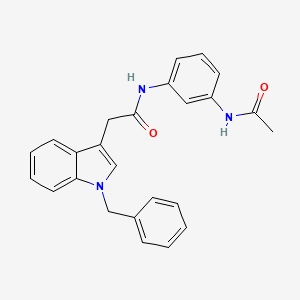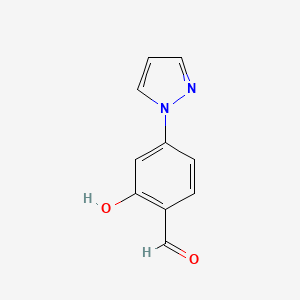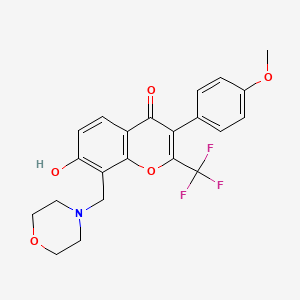
(3-Fluorophenyl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound has been studied for its potential applications in material science, pharmaceuticals, and organic chemistry. Its structural complexity, incorporating both fluorophenyl and thiophenyl groups attached to a pyrrolidinyl methanone, highlights its importance in synthetic and medicinal chemistry.
Synthesis Analysis
The synthesis of similar compounds involves multi-step substitution reactions, often starting from boric acid ester intermediates with benzene rings. These processes typically employ FTIR, NMR spectroscopy, and mass spectrometry for structural confirmation, alongside single-crystal X-ray diffraction for crystallographic and conformational analyses (Huang et al., 2021).
Molecular Structure Analysis
Density Functional Theory (DFT) calculations play a crucial role in understanding the molecular structures of such compounds. Conformational analyses indicate that the molecular structures optimized by DFT align with those determined by single-crystal X-ray diffraction, shedding light on the molecular electrostatic potential and frontier molecular orbitals (Huang et al., 2021).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Synthesis and Crystal Structure : The compound has been synthesized as an intermediate in a series of boric acid ester compounds with benzene rings. It undergoes a three-step substitution reaction, and its structure is confirmed through spectroscopy and X-ray diffraction. Density Functional Theory (DFT) is used to calculate molecular structures, which are consistent with crystal structures determined by X-ray diffraction. This compound's molecular electrostatic potential and frontier molecular orbitals are also investigated, revealing some of its physicochemical properties (Huang et al., 2021).
Crystal Structure of Related Compounds : The crystal structure of similar compounds, such as (4-Fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone, has been studied due to their significance in material science and pharmaceuticals. These compounds exhibit a wide range of biological activities and are used in various applications, including electronics and solar cells (Nagaraju et al., 2018).
Pharmacological Research
Anticonvulsant Agents : Derivatives of similar compounds, such as (5-amino-1, 2, 4-triazin-6-yl)(2-(benzo[d]isoxazol-3-yl)pyrrolidin-1-yl)methanone, have been synthesized and evaluated for their anticonvulsant activities. This research is essential for developing new treatments for epilepsy (Malik & Khan, 2014).
Antimicrobial Activities : Compounds like (2-hydroxyphenyl)(pyrrolidin-1-yl)methanone and its derivatives have been studied for their antimicrobial activities against various microorganisms. This research is crucial for developing new antibacterial and antifungal drugs (Singh, Singh, & Bhanuka, 2016).
Antitumor Activity : Studies have been conducted on compounds like 3-Amino-4-Morpholino-1H-Indazol-1-yl(3-Fluorophenyl)Methanone for their antitumor properties. This research provides insights into potential cancer treatments (Tang & Fu, 2018).
Wirkmechanismus
Target of Action
Compounds containing similar structures, such as indole derivatives and pyrrolidine, have been found to bind with high affinity to multiple receptors .
Mode of Action
It can be inferred from related compounds that it may interact with its targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been shown to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in drug molecules, such as nitrogen in pyrrolidine, is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Related compounds have been shown to exhibit a variety of biological activities, suggesting that this compound may also have diverse effects .
Action Environment
It is known that the spatial orientation of substituents in pyrrolidine compounds can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Eigenschaften
IUPAC Name |
(3-fluorophenyl)-(3-thiophen-2-ylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNOS/c16-13-4-1-3-11(9-13)15(18)17-7-6-12(10-17)14-5-2-8-19-14/h1-5,8-9,12H,6-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRTSDSRAYLVESE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CS2)C(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-fluorophenyl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2490421.png)
![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)cyclobutanecarboxamide](/img/structure/B2490424.png)



![1-(4-fluorophenyl)-4-(4-methoxyphenoxy)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2490430.png)


![(3Ar,8aR)-2,3,4,5,6,7,8,8a-octahydrocyclohepta[b]furan-3a-carboxylic acid](/img/structure/B2490437.png)

![3-[(2,4-dichlorobenzyl)oxy]-N'-[imino(2-pyridinyl)methyl]-2-thiophenecarbohydrazide](/img/structure/B2490440.png)
![(E)-3-(benzylsulfonyl)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)propanamide](/img/structure/B2490442.png)
![2-[1-(4-bromophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2490443.png)
![4-[2-[[7-(4-Ethoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]amino]ethyl]benzenesulfonamide](/img/structure/B2490444.png)